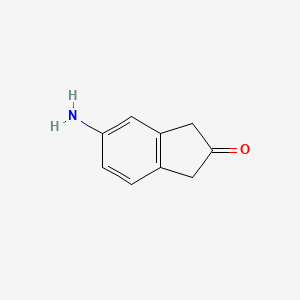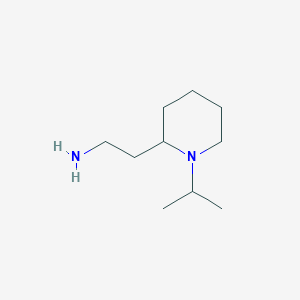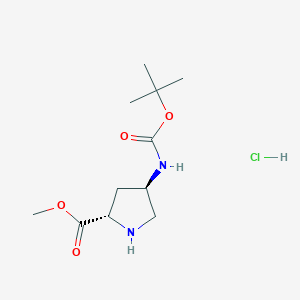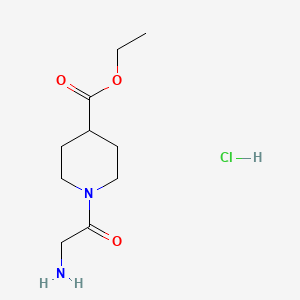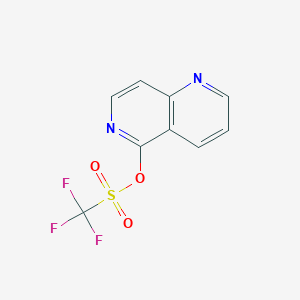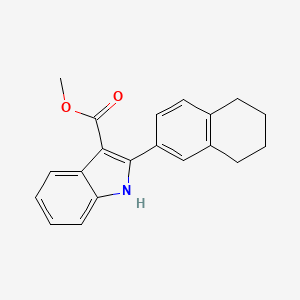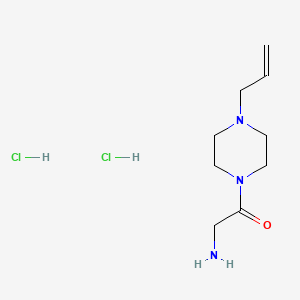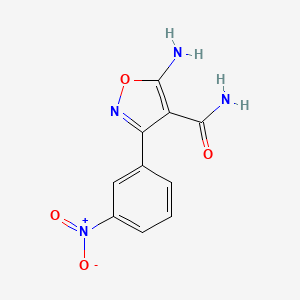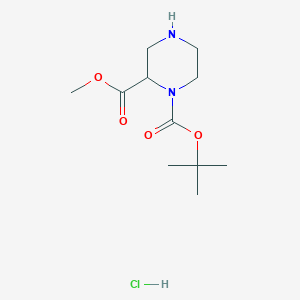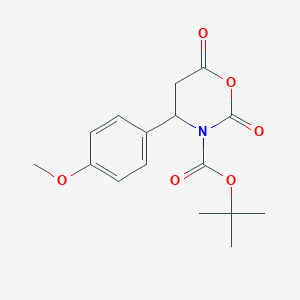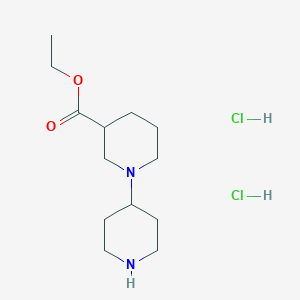amine CAS No. 1184596-49-3](/img/structure/B1520738.png)
[(3-Fluorophenyl)(pyridin-2-yl)methyl](methyl)amine
Übersicht
Beschreibung
“(3-Fluorophenyl)(pyridin-2-yl)methylamine” is a chemical compound . More detailed information about its structure, uses, and suppliers can be found on ChemicalBook .
Molecular Structure Analysis
The molecular structure of “(3-Fluorophenyl)(pyridin-2-yl)methylamine” can be found on ChemicalBook . A study on the use of pyrrolidine in drug discovery discusses the structure of similar compounds .Chemical Reactions Analysis
While specific chemical reactions involving “(3-Fluorophenyl)(pyridin-2-yl)methylamine” are not detailed in the retrieved papers, a study on the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives provides information on similar reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Fluorophenyl)(pyridin-2-yl)methylamine”, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be found on ChemicalBook .Wissenschaftliche Forschungsanwendungen
Proton Pump Inhibition
This compound has been identified as a proton pump inhibitor (PPI) . It functions as a potassium-competitive acid blocker (P-CAB), which competitively inhibits the proton pump (H+, K+ –ATPase). This mechanism is crucial for reducing gastric acid secretion, making it a potential therapeutic agent for treating conditions like peptic ulcers and gastroesophageal reflux disease .
Crystallography and Structural Analysis
The detailed crystal structure of a related compound, 1-[5-(2-fluorophenyl)-1-(pyridine-3-sulfonyl)-1H-pyrrol-3-yl]-N-methylmethanaminium 3-carboxyprop-2-enoate, has been elucidated. This highlights the potential of (3-Fluorophenyl)(pyridin-2-yl)methylamine for use in crystallographic studies to understand molecular interactions and stability, which can inform drug design and synthesis .
Antifibrotic Activity
Compounds with similar structural features have shown promise in reducing collagen deposition and inhibiting collagen synthesis. This suggests that (3-Fluorophenyl)(pyridin-2-yl)methylamine could be explored for its antifibrotic properties, particularly in liver fibrosis models where it may inactivate hepatic stellate cells responsible for collagen synthesis .
Scaffold for Biologically Active Compounds
The pyrrolidine ring, a component of the compound’s structure, is widely used in medicinal chemistry. It allows for efficient exploration of pharmacophore space due to its sp3-hybridization and contributes to the stereochemistry of molecules. This makes (3-Fluorophenyl)(pyridin-2-yl)methylamine a valuable scaffold for designing novel biologically active compounds .
Vascular Endothelial Growth Factor Inhibition
Derivatives of pyridinyl compounds have been used as inhibitors for vascular endothelial growth factor receptor 2 (VEGFR-2). This indicates potential applications of (3-Fluorophenyl)(pyridin-2-yl)methylamine in the development of anti-angiogenic therapies, which could be beneficial in treating cancers and other diseases characterized by abnormal blood vessel growth .
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-N-methyl-1-pyridin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2/c1-15-13(12-7-2-3-8-16-12)10-5-4-6-11(14)9-10/h2-9,13,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGALOMWOZVCCEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC(=CC=C1)F)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Fluorophenyl)(pyridin-2-yl)methyl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



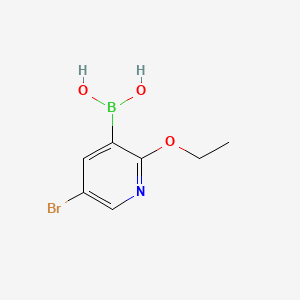
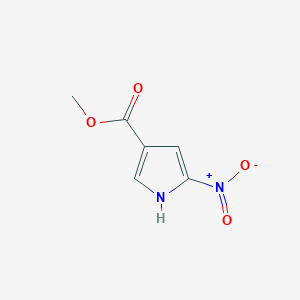
![2-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)ethanol](/img/structure/B1520657.png)
